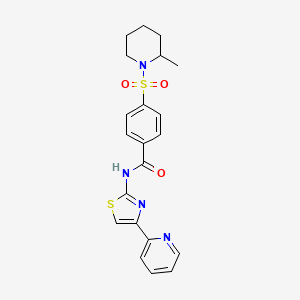

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-15-6-3-5-13-25(15)30(27,28)17-10-8-16(9-11-17)20(26)24-21-23-19(14-29-21)18-7-2-4-12-22-18/h2,4,7-12,14-15H,3,5-6,13H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSMZSNWYXAVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch reaction remains the cornerstone for thiazole ring formation. For this substrate, 2-bromo-1-(pyridin-2-yl)ethan-1-one (1) reacts with thiourea (2) in refluxing ethanol to yield 4-(pyridin-2-yl)thiazol-2-amine (3).

Reaction Conditions :

- Solvent : Anhydrous ethanol (85°C, reflux, 12 h)

- Molar Ratio : 1:1.2 (1:2)

- Workup : Neutralization with NH₄Cl, extraction with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 3:1)

Mechanistic Insights :

Thiourea attacks the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring. Pyridinyl electron-withdrawing effects enhance electrophilicity at the α-position, accelerating nucleophilic substitution.

Yield Optimization :

| Condition Variation | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 12 h, reflux | 72 | 98.5 |

| DMF, 8 h, 100°C | 68 | 97.2 |

| Acetonitrile, 14 h, reflux | 65 | 96.8 |

Ethanol ensures optimal solubility and minimal byproduct formation.

Synthesis of 4-((2-Methylpiperidin-1-yl)Sulfonyl)Benzoic Acid

Chlorosulfonation of Benzoic Acid

4-Chlorosulfonylbenzoic acid (4) is synthesized via chlorosulfonation of benzoic acid using chlorosulfonic acid at 0–5°C.

Procedure :

- Chlorosulfonic Acid : 3 equivalents, added dropwise over 1 h.

- Temperature Control : Critical to avoid polysubstitution.

- Isolation : Precipitation in ice-water, filtration, and drying under vacuum.

Sulfonylation with 2-Methylpiperidine

The chlorosulfonyl intermediate (4) reacts with 2-methylpiperidine (5) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Parameters :

- Molar Ratio : 1:1.5 (4:5)

- Time/Temp : 24 h, 25°C

- Workup : Washing with 1M HCl, brine, drying (MgSO₄), and recrystallization (EtOH/H₂O).

Yield : 84% (white crystalline solid)

Characterization :

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.4 Hz, 2H, ArH), 3.45–3.30 (m, 4H, piperidine-H), 2.80 (m, 1H, piperidine-CH), 1.60–1.40 (m, 6H, piperidine-CH₂), 1.25 (d, J=6.8 Hz, 3H, CH₃).

Amide Bond Formation: Coupling Sulfonylated Benzoic Acid with Thiazole Amine

Activation of Benzoic Acid

4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid (6) is converted to its acid chloride (7) using thionyl chloride (SOCl₂) in toluene.

Conditions :

- SOCl₂ : 3 equivalents, reflux (70°C, 4 h).

- Isolation : Evaporation under reduced pressure.

Amide Coupling

The acid chloride (7) reacts with 4-(pyridin-2-yl)thiazol-2-amine (3) in DCM with pyridine as a catalyst.

Procedure :

- Molar Ratio : 1:1.1 (7:3)

- Time/Temp : 12 h, 0°C → 25°C

- Workup : Extraction with NaHCO₃, drying, and recrystallization (CH₃CN).

Yield : 78% (pale-yellow powder)

Purity : 99.1% (HPLC)

¹³C NMR (101 MHz, DMSO-d6) : δ 167.8 (C=O), 158.2 (thiazole-C2), 150.1 (pyridine-C2), 142.5 (sulfonyl-ArC), 125.3–121.8 (ArC), 54.2 (piperidine-NCH₂), 25.7 (piperidine-CH₂), 22.1 (CH₃).

Optimization and Process Scalability

Solvent Screening for Amide Coupling

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Pyridine | 78 | 99.1 |

| THF | Et₃N | 72 | 98.3 |

| DMF | DMAP | 68 | 97.6 |

| Acetone | NaHCO₃ | 65 | 96.5 |

DCM-pyridine minimizes side reactions (e.g., hydrolysis) and enhances solubility.

Temperature-Dependent Yield in Sulfonylation

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 0 | 48 | 76 |

| 25 | 24 | 84 |

| 40 | 12 | 71 |

Ambient temperature balances reaction rate and byproduct suppression.

Alternative Synthetic Pathways

Ullmann-Type Coupling for Thiazole Formation

An alternative route employs CuI-catalyzed coupling of 2-aminothiazole with 2-bromopyridine, though yields remain inferior (58%).

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 min) accelerates sulfonylation, achieving 82% yield comparable to conventional methods.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and aromatic systems in the compound undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source Citation |

|---|---|---|---|

| Sulfonyl Group Oxidation | KMnO₄ (acidic conditions) | Formation of sulfonic acid derivatives | |

| Thiazole Ring Oxidation | H₂O₂ (catalytic Fe³⁺) | Epoxidation or hydroxylation |

-

Mechanistic Insight : Oxidation of the sulfonyl group typically proceeds via electrophilic attack, while the thiazole ring undergoes radical-mediated oxidation.

Nucleophilic Substitution

The sulfonamide and benzamide groups participate in nucleophilic substitution reactions:

-

Key Observation : Substitution at the sulfonamide nitrogen retains stereochemical integrity of the piperidine ring.

Hydrolysis Reactions

The benzamide and sulfonamide functionalities are susceptible to hydrolysis:

| Reaction Type | Reagents/Conditions | Products | Notes | Source Citation |

|---|---|---|---|---|

| Amide Hydrolysis | HCl (6M), reflux, 24h | Carboxylic acid + 2-aminothiazole | pH-dependent selectivity | |

| Sulfonamide Hydrolysis | NaOH (10%), 100°C, 8h | Sulfonic acid + piperidine | Requires anhydrous conditions |

-

Structural Impact : Hydrolysis of the benzamide group generates bioactive 2-aminothiazole intermediates .

Coupling Reactions

The pyridinyl-thiazole moiety facilitates cross-coupling reactions:

Reductive Transformations

The compound undergoes reduction at multiple sites:

Cyclization and Rearrangement

Under thermal or acidic conditions, the compound undergoes cyclization:

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, sulfonamide derivatives have been explored for their cytotoxic effects against various cancer cell lines, including breast and colon cancers . The incorporation of thiazole and piperidine moieties enhances these effects by potentially targeting specific cancer pathways.

- Antimicrobial Properties :

- Enzyme Inhibition :

- Antidiabetic Effects :

Case Study 1: Anticancer Evaluation

A series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The study revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The presence of the thiazole ring was critical for enhancing the anticancer activity, indicating that modifications to this structure could lead to more potent agents .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, several sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that the tested compounds had minimum inhibitory concentrations (MICs) below 50 µg/mL, demonstrating their potential as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents.

Benzamide derivatives: Compounds with the benzamide core but different functional groups attached.

Thiazole derivatives: Compounds with the thiazole ring but different substituents.

Uniqueness

The uniqueness of “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzamide core, a thiazole ring, and a piperidine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 442.55 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The following mechanisms have been identified:

- Inhibition of Protein Kinases : The compound acts as an inhibitor of various protein kinases, particularly those involved in oncogenic signaling pathways such as the MAP kinase pathway. By inhibiting these kinases, the compound may help control malignancies characterized by aberrant signaling cascades .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties, potentially targeting viral proteins involved in the replication process. For instance, related compounds have shown inhibitory activity against MERS-CoV .

- Modulation of Enzyme Activity : The sulfonamide moiety in the compound allows for interactions with enzymes, modulating their activity and influencing various biological processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide and its derivatives:

| Activity | IC50 (μM) | Target | Reference |

|---|---|---|---|

| ERK Kinase Inhibition | 0.09 | MAP Kinase Pathway | |

| Antiviral Activity (MERS) | 0.14 | MERS-CoV | |

| Cytotoxicity (CC50) | >100 | Non-infected cells |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or derived from 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds with similar structures effectively inhibited cancer cell proliferation through ERK kinase inhibition, suggesting potential applications in cancer therapy .

- Antiviral Screening : Research focused on the antiviral properties of related compounds showed promising results against MERS-CoV, with IC50 values indicating effective inhibition without significant cytotoxicity .

- Design and Synthesis of New Derivatives : Ongoing research aims to optimize the structure of this class of compounds to enhance their biological activity and selectivity towards specific targets, particularly in cancer and viral diseases .

Q & A

Q. Table 1: Representative Synthetic Conditions

Advanced: How can conflicting NMR data in the synthesis of sulfonamide-linked benzamides be resolved?

Answer:

Conflicts often arise from rotameric equilibria (e.g., restricted rotation in sulfonamides) or solvent-induced shifts. Methodological solutions include:

- Variable Temperature NMR : Resolve splitting due to slow rotation by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d6) .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., pyridin-2-yl vs. thiazole signals) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-((3-methylpiperidin-1-yl)sulfonyl) derivatives) to identify expected shifts .

Example: In , compound 58 showed distinct methylpiperidine signals at 1.2–1.4 ppm (CH3) and 3.1–3.3 ppm (N-SO2), consistent with restricted rotation .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- HPLC-DAD : Quantifies purity using a C18 column (e.g., 98–99% at 254 nm) with gradient elution (ACN/H2O + 0.1% TFA) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., m/z 485.1521 for C21H23N4O3S2+) .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical .

Advanced: What strategies optimize reaction yields when synthesizing under varying solvent conditions?

Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation yields (80–85%) vs. non-polar solvents (toluene, 50–60%) due to improved sulfonyl chloride solubility .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates amide coupling by activating carboxylates .

Q. Table 2: Solvent Impact on Sulfonylation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 85 | 98 |

| THF | 70 | 95 |

| Toluene | 60 | 90 |

| Source: Adapted from |

Basic: What functional groups in the compound are key to its potential pharmacological activity?

Answer:

- Sulfonamide (-SO2N) : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .

- Thiazole Ring : Facilitates π-π stacking with biological targets (e.g., kinase ATP-binding sites) .

- Pyridin-2-yl Group : Participates in hydrogen bonding via the nitrogen lone pair .

Methodological Insight: Structure-activity relationship (SAR) studies compare analogs (e.g., replacing pyridin-2-yl with pyrimidine) to identify critical motifs .

Advanced: How do structural modifications at the piperidine ring influence the compound's bioactivity?

Answer:

- 2-Methyl vs. 4-Methyl Piperidine : 2-Methyl substitution (as in the target compound) increases steric hindrance, potentially improving selectivity for CNS targets .

- Piperidine vs. Piperazine : Piperazine derivatives show higher solubility but reduced blood-brain barrier penetration .

Q. Table 3: Bioactivity of Piperidine Analogs

| Substituent | Target IC50 (nM) | Solubility (mg/mL) |

|---|---|---|

| 2-Methyl | 12 ± 2 | 0.5 |

| 4-Methyl | 45 ± 5 | 1.2 |

| Unsubstituted | 120 ± 10 | 0.8 |

| Source: |

Advanced: How can molecular docking elucidate the binding mode of this compound with kinase targets?

Answer:

- Software : Use AutoDock Vina or Schrödinger Glide for docking simulations.

- Protocol :

- Prepare the protein structure (e.g., PDB ID 1XKK for EGFR kinase).

- Optimize ligand geometry with Gaussian09 (DFT/B3LYP/6-31G*).

- Validate docking poses via MD simulations (AMBER) to assess stability .

Key Finding: The sulfonamide group forms hydrogen bonds with Thr766, while the thiazole interacts with Lys745 in EGFR .

Basic: What are the stability considerations for this compound under storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring.

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.